An In-depth Technical Guide to Methyl (2E,6Z)-dodeca-2,6-dienoate
An In-depth Technical Guide to Methyl (2E,6Z)-dodeca-2,6-dienoate
CAS Number: 28369-22-4
This technical guide provides a comprehensive overview of Methyl (2E,6Z)-dodeca-2,6-dienoate, a fatty acid ester known for its characteristic contribution to the aroma of Bartlett pears. The information is intended for researchers, scientists, and professionals in the fields of drug development, food science, and chemical biology.
Chemical and Physical Properties
Methyl (2E,6Z)-dodeca-2,6-dienoate is a volatile organic compound with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.32 g/mol . As a fatty acid methyl ester, it possesses a characteristic fruity, pear-like aroma.
Table 1: Physicochemical Properties of Methyl (2E,6Z)-dodeca-2,6-dienoate
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₂ | N/A |
| Molecular Weight | 210.32 g/mol | N/A |
| CAS Number | 28369-22-4 | N/A |
| Appearance | Colorless liquid (presumed) | N/A |
| Odor | Pear-like, fruity | N/A |
| Boiling Point | 256.8 °C (estimated) | N/A |
| Solubility | Insoluble in water (presumed), soluble in organic solvents | N/A |
Synthesis and Biosynthesis
Chemical Synthesis
A potential, though not explicitly documented, synthetic workflow is outlined below:
Caption: Plausible synthetic route for Methyl (2E,6Z)-dodeca-2,6-dienoate.
Biosynthesis in Pears
In Bartlett pears, Methyl (2E,6Z)-dodeca-2,6-dienoate is a product of the fatty acid metabolic pathway. The biosynthesis of various volatile esters in pears originates from the breakdown of fatty acids, such as linoleic and linolenic acids. These fatty acids undergo a series of enzymatic reactions, including oxidation and chain cleavage, to produce shorter-chain aldehydes and alcohols. These intermediates are then esterified by alcohol acyltransferases (AATs) to form the final ester products, including Methyl (2E,6Z)-dodeca-2,6-dienoate.
Caption: Simplified biosynthetic pathway of esters in pears.
Analytical Methodology
The primary analytical technique for the identification and quantification of Methyl (2E,6Z)-dodeca-2,6-dienoate in complex matrices like pear volatiles is gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method for extracting volatile compounds from the fruit matrix prior to GC-MS analysis.
Experimental Protocol: HS-SPME-GC-MS Analysis of Pear Volatiles
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Sample Preparation: Homogenize fresh pear tissue in a sealed vial. The addition of a saturated salt solution can enhance the release of volatile compounds.
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SPME Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
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GC-MS Analysis:
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Injection: Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
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Separation: Use a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the volatile compounds.
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Detection: A mass spectrometer is used for the detection and identification of the eluted compounds based on their mass spectra and retention times.
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Quantification: For quantitative analysis, an internal standard can be added to the sample before extraction.
Caption: Workflow for the analysis of pear volatiles by HS-SPME-GC-MS.
Biological Activity
Direct studies on the biological activity of Methyl (2E,6Z)-dodeca-2,6-dienoate are limited in the scientific literature. However, the broader class of unsaturated fatty acid esters has been investigated for various biological effects.
Some studies have explored the cytotoxic effects of fatty acid esters against various cancer cell lines.[1][2] For instance, certain synthetic fatty acid esters have demonstrated dose-dependent cytotoxicity against human melanoma and prostate cancer cells.[2] The mechanisms of action are not fully elucidated but may involve the induction of apoptosis. It is important to note that these findings are for structurally related compounds and not for Methyl (2E,6Z)-dodeca-2,6-dienoate itself. Therefore, its specific biological activities and potential as a therapeutic agent remain to be investigated.
Table 2: Potential Areas of Biological Investigation for Methyl (2E,6Z)-dodeca-2,6-dienoate
| Area of Investigation | Rationale |
| Cytotoxicity | Based on the activity of other unsaturated fatty acid esters against cancer cell lines.[1][2] |
| Anti-inflammatory Effects | Unsaturated fatty acids and their derivatives are known to have immunomodulatory properties. |
| Pheromonal Activity | Many volatile esters act as signaling molecules in insects. |
| Antimicrobial Activity | Fatty acid esters can exhibit antimicrobial properties. |
Concluding Remarks
Methyl (2E,6Z)-dodeca-2,6-dienoate is a key aroma component of Bartlett pears, with its biosynthesis linked to fatty acid metabolism. While analytical methods for its detection are well-established, there is a significant gap in the literature regarding its specific chemical synthesis and biological activities. Further research is warranted to explore the potential pharmacological properties of this naturally occurring ester and to develop efficient and stereoselective synthetic routes. The information provided in this guide serves as a foundation for future investigations into this intriguing molecule.
